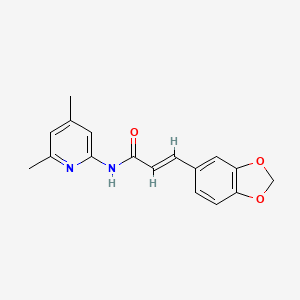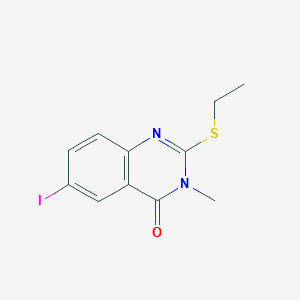
N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNPA is a derivative of acrylamide and has a nitrophenyl group attached to it, which makes it a unique compound with interesting properties.
作用機序
The mechanism of action of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide is not fully understood. However, it is believed that the nitrophenyl group attached to the compound plays a crucial role in its properties. The nitrophenyl group is known to be a strong electron-withdrawing group, which can affect the electronic properties of the compound.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide. However, studies have shown that N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide is not toxic to cells and does not cause any significant adverse effects.
実験室実験の利点と制限
One of the main advantages of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide is its excellent charge transport properties, which make it a potential candidate for use in electronic devices. However, one of the limitations of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide is its relatively low solubility in common organic solvents, which can make it challenging to work with in the lab.
将来の方向性
There are several future directions for the research on N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide. One of the most promising areas of research is the development of new synthesis methods that can improve the yield and purity of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide. Another area of research is the investigation of the electronic properties of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide in more detail, which can provide insights into its potential applications in organic electronics. Additionally, the development of new derivatives of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide with improved solubility and other properties can also be an exciting area of research.
In conclusion, N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide is a unique compound with interesting properties that have gained significant attention in the field of scientific research. The potential applications of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide in various fields, especially in organic electronics, make it a promising candidate for further research. However, more research is needed to fully understand the properties and potential applications of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide.
合成法
The synthesis of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide involves the reaction of N-methyl acrylamide and 4-nitrophenylboronic acid in the presence of a palladium catalyst. This reaction leads to the formation of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide, which is a yellow crystalline solid.
科学的研究の応用
N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide is in the field of organic electronics. N-methyl-3-(4-nitrophenyl)-N-phenylacrylamide has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic field-effect transistors.
特性
IUPAC Name |
(E)-N-methyl-3-(4-nitrophenyl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-17(14-5-3-2-4-6-14)16(19)12-9-13-7-10-15(11-8-13)18(20)21/h2-12H,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCCRPOKQRLFIH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-methyl-3-(4-nitrophenyl)-N-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5807187.png)

![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)

![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)


![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)

![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)
